molecular formula C19H19N3O3 B3008925 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-63-5

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3008925
CAS No.: 326907-63-5
M. Wt: 337.379
InChI Key: LNHWINOYWSQVSV-UHFFFAOYSA-N
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Description

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[de]isoquinoline core, which is a polycyclic aromatic structure, and a piperazine moiety, which is a heterocyclic amine. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[de]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate aromatic precursor.

    Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[de]isoquinoline core is replaced by the piperazine derivative.

    Oxidation and functionalization: The final steps often involve oxidation reactions to introduce the oxoethyl group and further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzo[de]isoquinoline core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, its anticancer activity could be related to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its combination of a benzo[de]isoquinoline core and a piperazine moiety, which imparts unique chemical reactivity and potential biological activities

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-20-8-10-21(11-9-20)16(23)12-22-18(24)14-6-2-4-13-5-3-7-15(17(13)14)19(22)25/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHWINOYWSQVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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